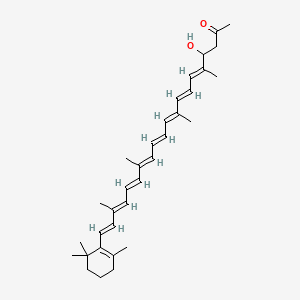
(5E,7E,9E,11E,13E,15E,17E,19E)-4-hydroxy-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-5,7,9,11,13,15,17,19-octaen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8’,9’-Dihydro-8’-hydroxycitranaxanthin is a chemical compound belonging to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. The compound is characterized by its unique structure, which includes a hydroxy group and a dihydro configuration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8’,9’-Dihydro-8’-hydroxycitranaxanthin typically involves multiple steps, including the formation of the triterpenoid backbone and subsequent functionalization. Common synthetic routes may involve the use of catalysts and specific reaction conditions to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production methods for 8’,9’-Dihydro-8’-hydroxycitranaxanthin are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure efficiency, yield, and purity.
化学反応の分析
Types of Reactions
8’,9’-Dihydro-8’-hydroxycitranaxanthin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or alter the dihydro configuration.
Substitution: Functional groups can be substituted to introduce new chemical functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups .
科学的研究の応用
8’,9’-Dihydro-8’-hydroxycitranaxanthin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 8’,9’-Dihydro-8’-hydroxycitranaxanthin involves its interaction with specific molecular targets and pathways. The hydroxy group and the triterpenoid backbone play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins to exert its effects .
類似化合物との比較
Similar Compounds
7’,8’-Dihydro-8’-hydroxycitranaxanthin: Another triterpenoid with a similar structure but different functional groups.
9’,10’-Dihydro-9’-hydroxycitranaxanthin: A related compound with variations in the dihydro configuration and hydroxy group position.
Uniqueness
8’,9’-Dihydro-8’-hydroxycitranaxanthin is unique due to its specific dihydro configuration and the position of the hydroxy group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
特性
CAS番号 |
15446-86-3 |
|---|---|
分子式 |
C33H46O2 |
分子量 |
474.729 |
IUPAC名 |
(5E,7E,9E,11E,13E,15E,17E,19E)-4-hydroxy-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-5,7,9,11,13,15,17,19-octaen-2-one |
InChI |
InChI=1S/C33H46O2/c1-25(14-9-10-15-26(2)18-12-19-29(5)32(35)24-30(6)34)16-11-17-27(3)21-22-31-28(4)20-13-23-33(31,7)8/h9-12,14-19,21-22,32,35H,13,20,23-24H2,1-8H3/b10-9+,16-11+,18-12+,22-21+,25-14+,26-15+,27-17+,29-19+ |
InChIキー |
RXWWNRBIVOMKOK-MPBGZXJYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(CC(=O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















